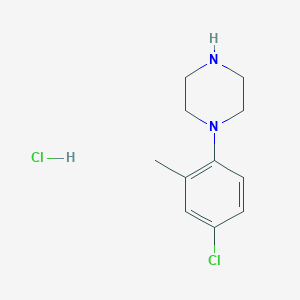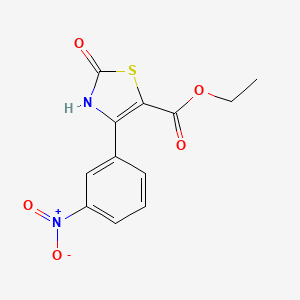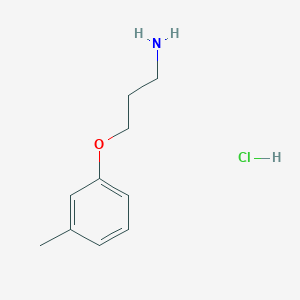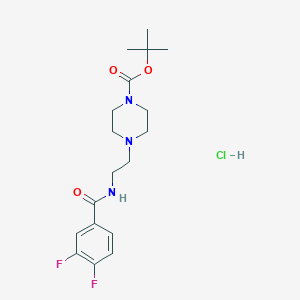
1-(4-Chloro-2-methylphenyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chloro-2-methylphenyl)-piperazine” seems to be a compound that contains a piperazine group and a 4-chloro-2-methylphenyl group. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The 4-chloro-2-methylphenyl group is a type of aromatic compound that contains a benzene ring with a chlorine atom and a methyl group attached at the 4th and 2nd positions, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, the presence of the piperazine group could potentially make the compound basic, while the 4-chloro-2-methylphenyl group could contribute to its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Antagonist of the Melanocortin-4 Receptor
A compound closely related to 1-(4-Chloro-2-methylphenyl)-piperazine, identified as 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine (10d), has been discovered as a potent antagonist of the melanocortin-4 receptor. This compound has shown promise in promoting food intake in tumor-bearing mice, suggesting potential applications in treating cachexia (Chen et al., 2007).
Antidepressant and Antianxiety Activities
1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives have shown significant antidepressant and antianxiety activities. This suggests potential therapeutic applications for mood disorders (J. Kumar et al., 2017).
Synthesis of Piperazine Derivatives for Schistosomiasis Treatment
Research on the synthesis of various piperazine derivatives, including those similar to this compound, has been conducted for the potential treatment of schistosomiasis in experimental animals (Y. Tung, 1957).
Herbicidal Applications
Novel 1-phenyl-piperazine-2,6-diones, including derivatives of this compound, have been synthesized and displayed significant herbicidal activity. This highlights their potential use in agriculture (Bin Li et al., 2005).
Antitumor Activity
1,2,4-Triazine derivatives bearing piperazine amide moiety have demonstrated potential anticancer activities, especially against breast cancer cells. This research opens avenues for developing new cancer treatments (L. Yurttaş et al., 2014).
Anticonvulsant and Antimicrobial Activities
3-Hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, synthesized using substituted piperazine derivatives, have been evaluated for their anticonvulsant and antimicrobial activities, suggesting their potential in treating neurological disorders and infections (M. Aytemir et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPFNHBPBKFTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2892160.png)
![2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2892163.png)
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)


![N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2892170.png)



![3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2892176.png)
![2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2892177.png)


![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)
